Sodium ilaprazole is a novel proton pump inhibitor (PPI) that has been the subject of scientific research due to its potential therapeutic applications in treating various acid-related disorders. [] It is a substituted benzimidazole derivative, specifically a sodium salt of ilaprazole, which belongs to a class of drugs known for their potent and long-lasting inhibition of gastric acid secretion. [] While its primary area of study revolves around its potential as a pharmaceutical agent, its unique properties have sparked interest in various scientific disciplines beyond clinical applications.
One method for synthesizing a specific crystal form of Sodium ilaprazole involves dissolving ilaprazole in a solvent like ethanol or a mixture of ethanol and water. [] An alkaline solution, such as sodium hydroxide, is added to the ilaprazole solution, leading to the formation of Sodium ilaprazole. The resulting solution is then cooled, and the precipitated Sodium ilaprazole crystals are collected through filtration. Further purification steps, like recrystallization, might be employed to obtain a product with higher purity. []
Sodium ilaprazole undergoes a key chemical transformation within the acidic environment of the gastric parietal cells. [] Upon encountering this acidic pH, Sodium ilaprazole undergoes protonation, followed by a rearrangement that leads to the formation of a sulfenamide derivative. This sulfenamide derivative is the active form of the drug and is responsible for inhibiting the proton pump, ultimately reducing gastric acid secretion.
Furthermore, Sodium ilaprazole can undergo hydrogen-deuterium exchange, particularly at the 8-CH2 position adjacent to the sulfinyl group. This exchange has been observed in methanol-d4 and is influenced by factors like salt-formation of the benzimidazole group. [] Additionally, in methanol-d4, Sodium ilaprazole can exhibit tautomerism involving the sulfinyl and CH2 groups, leading to the formation of CH˭S–OH. []
Sodium ilaprazole, similar to other PPIs, functions by inhibiting the H+/K+-ATPase enzyme system present in gastric parietal cells. [] This enzyme, often referred to as the proton pump, is responsible for the final step of gastric acid secretion. The mechanism involves the drug accumulating in the acidic secretory canaliculi of the parietal cells, where it undergoes conversion to its active sulfenamide form. This activated form then binds irreversibly to cysteine residues on the extracellular domain of the H+/K+-ATPase, effectively blocking the enzyme's activity and inhibiting acid secretion.
Sodium ilaprazole is typically found as a white powder with a slightly bitter taste and a slight odor. [] It exhibits high solubility in water, making it suitable for various pharmaceutical formulations, including injections. [] The dissociation constant (pKa) of Sodium ilaprazole is 4.35, indicating its weak acidic nature. [] Its oil-water partition coefficient is 2.83, suggesting a balance between hydrophilic and lipophilic properties. [] Spectroscopically, Sodium ilaprazole displays maximum ultraviolet absorption at wavelengths of 237±2 nm and 307±2 nm. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4